molecular formula C19H26N2O5 B3027396 Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate CAS No. 1286265-08-4

Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate

Cat. No. B3027396
CAS RN: 1286265-08-4
M. Wt: 362.4
InChI Key: XKVBJJBKNHCCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through amide bond formation or coupling reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The compound contains a piperidine ring, a carbonyl group (C=O), and a tert-butoxycarbonyl (Boc) group. The Boc group is a carbamate, which means it contains a carbonyl (C=O) group and an amine (NH) group .


Chemical Reactions Analysis

The Boc group is commonly used as a protecting group for amines in organic synthesis. It can be removed under acidic conditions, such as with trifluoroacetic acid . The carbonyl group in the compound can undergo various reactions typical of carbonyl compounds, such as nucleophilic addition or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, compounds containing a Boc group are stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution phase of cell apoptosis, or programmed cell death .

Mode of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It can be added to amines under certain conditions and removed with strong acids . This suggests that the compound may interact with its target by releasing the active amine group upon deprotection.

Biochemical Pathways

apoptotic pathway . Caspase-3 is a key player in apoptosis, and its activation can lead to the cleavage of many key cellular proteins, ultimately leading to cell death .

Pharmacokinetics

The presence of the boc group may influence its bioavailability, as this group can increase the compound’s stability and prevent premature interaction with biological targets .

Result of Action

The activation of Caspase-3 can lead to the cleavage of many key cellular proteins, ultimately leading to cell death . Therefore, the action of this compound could potentially result in the induction of apoptosis in targeted cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and thus the compound’s efficacy . Additionally, the presence of certain enzymes or other biological molecules could potentially influence the compound’s action by interacting with the Boc group or the active amine.

Future Directions

The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and complex organic molecules. Future research may focus on developing more efficient methods for the addition and removal of Boc groups, or on the synthesis of new compounds using Boc-protected amines .

properties

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-8-10-21(11-9-15)16(22)13-6-5-7-14(12-13)17(23)25-4/h5-7,12,15H,8-11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVBJJBKNHCCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116834
Record name Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286265-08-4
Record name Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.